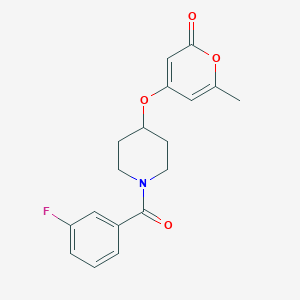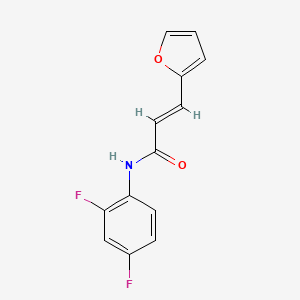
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as DFU, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite regulation. By inhibiting FAAH, DFU can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
作用機序
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide can increase the levels of these endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and physiological effects:
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on endocannabinoid levels, (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to reduce the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of using (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids specifically, without affecting other signaling pathways. However, one limitation is that (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide may have off-target effects on other enzymes or signaling pathways, which could complicate interpretation of results.
将来の方向性
There are several potential future directions for research on (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide. One area of interest is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic effects. Another area of interest is the study of (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide in combination with other drugs or therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to determine if there are synergistic effects. Finally, there is interest in understanding the long-term effects of FAAH inhibition, particularly in terms of potential effects on the endocannabinoid system and other signaling pathways.
合成法
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-difluoroaniline with furan-2-carboxylic acid, followed by coupling with 2-propenamide. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been studied extensively in the context of pain management, as well as other conditions such as anxiety, depression, and inflammation. In preclinical studies, (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to reduce pain behavior in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects in models of inflammation.
特性
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLBFFHBZYZNDG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(6-Cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2927623.png)
![5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2927624.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927625.png)
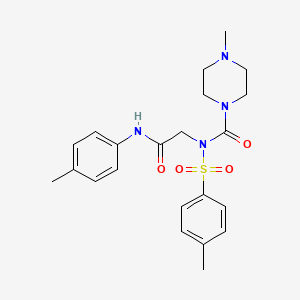
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2927628.png)
![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)
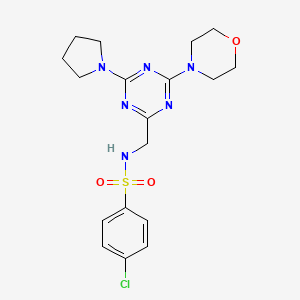



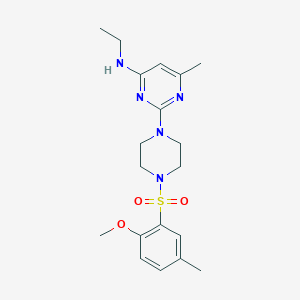
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)
